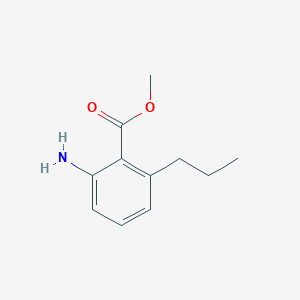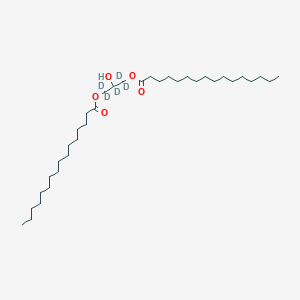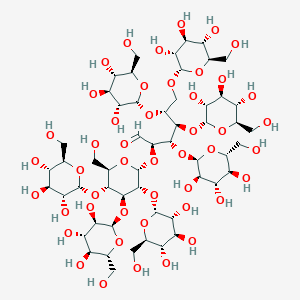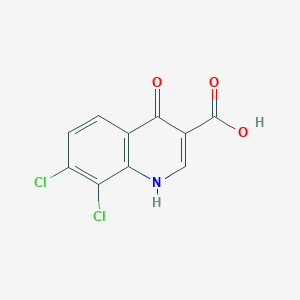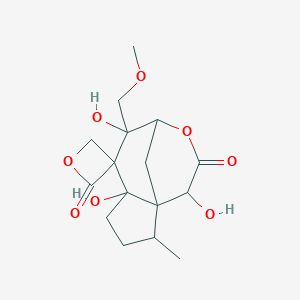
Veranisatin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Veranisatin A is a terpene lactone, a class of prenol lipids containing a lactone ring . It is an extremely weak basic (essentially neutral) compound .
Synthesis Analysis
Veranisatin A is isolated from star anise (Illicium verum HOOK. fil., Illiciaceae) . It is one of the three neurotropic sesquiterpenoids, along with veranisatins B and C .Molecular Structure Analysis
The molecular formula of Veranisatin A is C16H22O8 . Its molecular weight is 342.34 . The structure of Veranisatin A includes a lactone ring .Chemical Reactions Analysis
Veranisatins, including Veranisatin A, are characteristic of the star anise genus and are extremely rare in other plants .Physical And Chemical Properties Analysis
Veranisatin A has a boiling point of 597.9±50.0 °C (Predicted) and a density of 1.51±0.1 g/cm3 (Predicted) . Its pKa is 11.62±0.70 (Predicted) .Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects : Veranisatin A has been identified as a potent inhibitor in both housefly-head and rat-brain membranes, suggesting its neuroprotective potential. It was found to be the most potent inhibitor with significant activity, indicating its potential application in neurological disorders or as a neuroprotective agent (Kuriyama et al., 2002).
Cytotoxic Activities : A study on the fruits of Illicium simonsii, which includes Veranisatin A, showed strong inhibitory activities against the growth of NCI-H460 and SMMC-7721 cells. This suggests that Veranisatin A may have applications in cancer research, particularly in understanding and developing treatments for certain types of cancer (Yin et al., 2012).
Eigenschaften
CAS-Nummer |
153445-92-2 |
|---|---|
Produktname |
Veranisatin A |
Molekularformel |
C16H22O8 |
Molekulargewicht |
342.34 g/mol |
IUPAC-Name |
5,7,11-trihydroxy-7-(methoxymethyl)-2-methylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',10-dione |
InChI |
InChI=1S/C16H22O8/c1-8-3-4-16(21)13(8)5-9(24-11(18)10(13)17)15(20,7-22-2)14(16)6-23-12(14)19/h8-10,17,20-21H,3-7H2,1-2H3 |
InChI-Schlüssel |
LXPKORXZVZPYLY-UHFFFAOYSA-N |
SMILES |
CC1CCC2(C13CC(C(C24COC4=O)(COC)O)OC(=O)C3O)O |
Kanonische SMILES |
CC1CCC2(C13CC(C(C24COC4=O)(COC)O)OC(=O)C3O)O |
melting_point |
181-182°C |
Andere CAS-Nummern |
153445-92-2 |
Physikalische Beschreibung |
Solid |
Synonyme |
veranisatin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



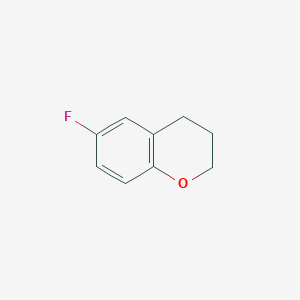
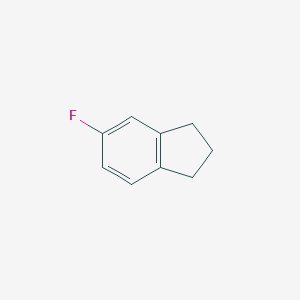
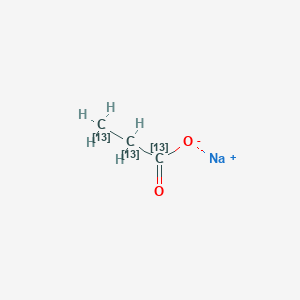
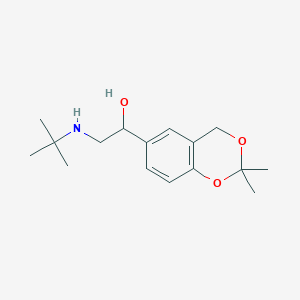
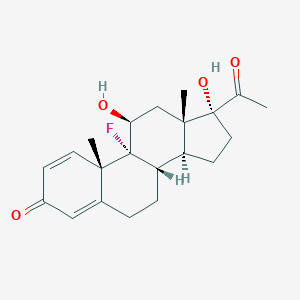
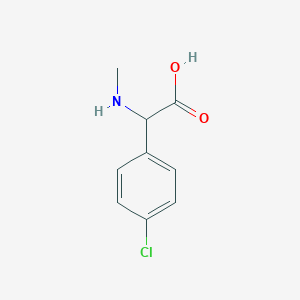
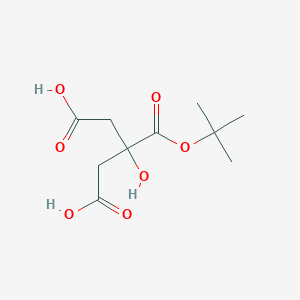
![17-acetyl-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B116963.png)
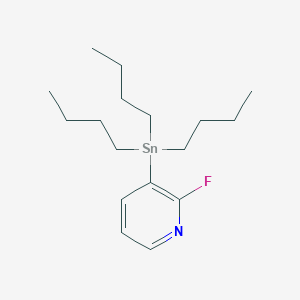
![14-Acetyl-14-hydroxy-2,8,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one](/img/structure/B116967.png)
